![molecular formula C20H20N2O3S B3001136 2-((4-(3-(Phenylthio)propanamido)but-2-yn-1-yl)oxy)benzamide CAS No. 1448069-49-5](/img/structure/B3001136.png)
2-((4-(3-(Phenylthio)propanamido)but-2-yn-1-yl)oxy)benzamide
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Description
Synthesis Analysis
The synthesis of benzamide derivatives is a topic of interest in the field of medicinal chemistry due to their potential biological applications. For instance, the synthesis of N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides involves the use of 4-aminophenazone, highlighting the importance of non-steroidal anti-inflammatory drugs as precursors in drug chemistry . Similarly, the synthesis of antipyrine derivatives, such as 2-halo-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)benzamides, demonstrates the use of halogenation and the significance of X-ray structure characterization in confirming the molecular structure of synthesized compounds .
Molecular Structure Analysis
The molecular structure of benzamide derivatives can be elucidated using various spectroscopic and computational methods. X-ray diffraction studies provide insights into the crystalline structure of these compounds, as seen in the analysis of 3-acetoxy-2-methyl-N-(4-methoxyphenyl)benzamide and 2-benzoyl-N-(4-chlorophenyl)-3-oxo-3-phenylpropanamide . Density functional theory (DFT) calculations complement these studies by predicting the molecular geometry and vibrational frequencies, which often show strong agreement with experimental data . Additionally, the crystal structure of 2-(thiophen-2-yl)-1-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)ethenyl]benzamide has been established through X-ray diffraction, further demonstrating the utility of this technique in molecular structure analysis .
Chemical Reactions Analysis
The reactivity of benzamide derivatives can be assessed through various computational methods, such as the analysis of molecular electrostatic potential (MEP) surface maps and potential energy surface (PES) scans . These studies help in understanding the chemical reactivity of the molecules and their potential interactions with biological targets. For example, the antioxidant properties of benzamide derivatives can be determined using free radical scavenging tests, which provide insights into their potential as therapeutic agents .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives, such as their thermal stability and electronic properties, can be characterized using spectroscopic techniques and thermal analysis. For instance, the thermal gravimetric analysis (TGA) of metal complexes of 2-hydroxy-N-(4-phenylthiazol-2-yl)benzamide provides information on their thermal decomposition patterns . The electronic properties, including HOMO and LUMO energies, can be calculated using DFT, which also allows for the estimation of properties like dipole moments and band gap energies .
Mechanism of Action
Mode of Action
It is known that the compound is a proteomic cysteine probe . This suggests that it may interact with cysteine residues in proteins, potentially altering their function.
Biochemical Pathways
The biochemical pathways affected by this compound are currently unknown. Given its potential role as a proteomic cysteine probe, it may affect pathways involving proteins with critical cysteine residues
Result of Action
Given its potential role as a proteomic cysteine probe, it may alter the function of proteins with critical cysteine residues, potentially leading to changes in cellular processes
properties
IUPAC Name |
2-[4-(3-phenylsulfanylpropanoylamino)but-2-ynoxy]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3S/c21-20(24)17-10-4-5-11-18(17)25-14-7-6-13-22-19(23)12-15-26-16-8-2-1-3-9-16/h1-5,8-11H,12-15H2,(H2,21,24)(H,22,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGMAELQUIJQFDI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCCC(=O)NCC#CCOC2=CC=CC=C2C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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